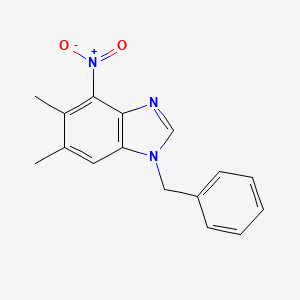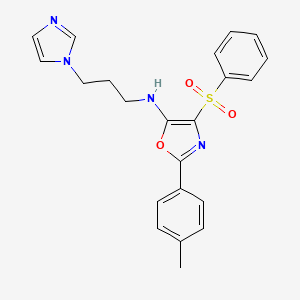
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethylphenyl)urea, also known as DTA-1, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. DTA-1 is a T cell agonist that binds to the glucocorticoid-induced tumor necrosis factor receptor (GITR), which is expressed on the surface of T cells. This binding leads to the activation of T cells, which can then target and eliminate cancer cells.
Scientific Research Applications
Crystallography and Structural Analysis
Research on benzoylphenylurea insecticides, such as chlorfluazuron, emphasizes the significance of crystallography in understanding the molecular architecture and interactions within such compounds. The study by Cho et al. (2015) highlighted the dihedral angles and hydrogen bonding that contribute to the stability and potential activity of these molecules Cho, S., Kim, J., Lee, S., & Kim, T. H. (2015). Acta Crystallographica Section E: Crystallographic Communications.
Mechanistic Studies
Butler and Hussain (1981) investigated the reactions of urea with various acyloins, providing insight into the chemical behavior and potential reactivity of urea derivatives in different conditions. This foundational knowledge aids in understanding the reactivity of complex urea compounds like the one Butler, A., & Hussain, I. (1981). Journal of The Chemical Society-perkin Transactions 1.
Computational and NMR Studies
Martin and Breton (2017) conducted computational and NMR studies on 1-arylurazole tetrazane dimers, illuminating the dynamic equilibrium between radical and dimeric forms. Such studies are crucial for understanding the electronic and structural nuances that influence the stability and reactivity of nitrogen-rich compounds Martin, K., & Breton, G. (2017). Acta crystallographica. Section C, Structural chemistry.
Synthesis and Application
Research by Saloutina et al. (2014) on the synthesis of fluorine-containing imidazolidin-2-ones from ureas showcases the versatility of urea derivatives in synthesizing compounds with potential applications ranging from materials science to pharmaceuticals Saloutina, L. V., et al. (2014). Chemistry of Heterocyclic Compounds.
properties
IUPAC Name |
1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-(3,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N6O/c1-10-3-4-12(7-11(10)2)21-17(26)20-9-16-22-23-24-25(16)13-5-6-14(18)15(19)8-13/h3-8H,9H2,1-2H3,(H2,20,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFLKQDAJYBFGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2387070.png)
![2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B2387072.png)
![N-(2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2387073.png)

![3-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2387078.png)

![6-Bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide](/img/structure/B2387080.png)

![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2387083.png)




![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyl)acetamide](/img/structure/B2387091.png)